5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol
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Overview
Description
5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The compound consists of a fused ring system containing both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization with a nitrile . The reaction conditions often include the use of catalysts such as copper or palladium, and the reactions are typically carried out under reflux conditions in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol has a wide range of scientific research applications:
Properties
Molecular Formula |
C10H7N5O |
---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-phenyl-1H-tetrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H7N5O/c16-9-6-8(7-4-2-1-3-5-7)11-10-12-13-14-15(9)10/h1-6H,(H,11,12,14) |
InChI Key |
HJLNESVPZLLCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=NN3 |
Origin of Product |
United States |
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